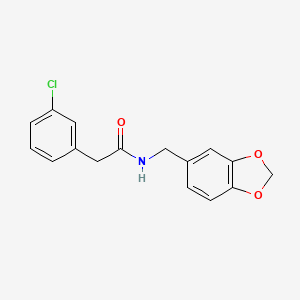![molecular formula C18H21NO2 B5363684 N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B5363684.png)
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide, also known as SKF 38393, is a synthetic compound that has been widely used in scientific research as a selective agonist for dopamine D1-like receptors. This compound was first synthesized in the 1970s and has since been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
The mechanism of action of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves the selective activation of dopamine D1-like receptors, which are coupled to G-proteins and stimulate the production of cyclic adenosine monophosphate (cAMP) in neurons. This leads to the activation of downstream signaling pathways that regulate various cellular processes, including gene expression, ion channel activity, and neurotransmitter release.
Biochemical and Physiological Effects
This compound 38393 has been shown to have a variety of biochemical and physiological effects, including the modulation of dopamine signaling pathways, the regulation of intracellular calcium levels, and the activation of protein kinase A (PKA) and extracellular signal-regulated kinase (ERK) signaling pathways. These effects have been implicated in the regulation of cognitive function, motivation, and reward pathways in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for the precise modulation of dopamine signaling pathways without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine receptor agonists, which may require higher concentrations to achieve the desired effects.
未来方向
Future research on N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 may focus on exploring its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. Additionally, further studies may investigate the underlying mechanisms of this compound 38393's effects on dopamine signaling pathways and its interactions with other neurotransmitter systems in the brain. Finally, the development of more potent and selective dopamine receptor agonists may provide new insights into the role of dopamine signaling in brain function and may lead to the development of novel therapeutic agents for neurological and psychiatric disorders.
合成方法
The synthesis of N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 involves several steps, including the reaction of 4-methoxybenzoyl chloride with N-(4-ethylphenyl) ethylamine to form the intermediate product, which is then reacted with sodium hydride and methyl iodide to yield the final product. The purity and yield of this compound 38393 can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.
科学研究应用
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide 38393 has been widely used in scientific research to study the mechanisms of dopamine signaling and its role in various neurological and psychiatric disorders. This compound has been shown to selectively activate dopamine D1-like receptors, which are involved in regulating cognitive function, motivation, and reward pathways in the brain. Studies have also suggested that this compound 38393 may have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
属性
IUPAC Name |
N-[1-(4-ethylphenyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-4-14-5-7-15(8-6-14)13(2)19-18(20)16-9-11-17(21-3)12-10-16/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTSYVFSRWIOHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[cyclopropyl(4-fluorophenyl)methylene]hydrazino}-2-thiophenecarboxylate](/img/structure/B5363608.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5363618.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5363631.png)
![N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5363637.png)
![{5-[1-(4-pyridin-2-ylbutyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5363644.png)

![1-allyl-4-[2-(2-methylphenoxy)propanoyl]piperazine](/img/structure/B5363659.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5363663.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5363677.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5363692.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5363700.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-5-methyl-2-furamide](/img/structure/B5363714.png)
![N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-fluorobenzamide](/img/structure/B5363719.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-3-carbonitrile](/img/structure/B5363726.png)